

# JNJ-38158471: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-38158471 |           |
| Cat. No.:            | B1255802     | Get Quote |

An In-depth Overview of the Chemical Structure, Properties, and Preclinical Profile of a Selective VEGFR-2 Inhibitor

This technical guide provides a comprehensive overview of **JNJ-38158471**, a potent and selective tyrosine kinase inhibitor. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical characteristics, mechanism of action, and preclinical efficacy. All quantitative data is presented in structured tables for ease of comparison, and key biological pathways and experimental workflows are visualized using diagrams.

#### **Chemical Structure and Physicochemical Properties**

**JNJ-38158471** is a small molecule inhibitor belonging to the class of ethylureas. Its chemical identity and fundamental properties are summarized below.



| Property         | Value                                                                                                 |  |
|------------------|-------------------------------------------------------------------------------------------------------|--|
| IUPAC Name       | (E)-1-(4-((6-Amino-5-<br>((methoxyimino)methyl)pyrimidin-4-yl)oxy)-2-<br>chlorophenyl)-3-ethylurea[1] |  |
| Chemical Formula | C15H17CIN6O3[1][2]                                                                                    |  |
| Molecular Weight | 364.79 g/mol [1][2]                                                                                   |  |
| SMILES           | CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=<br>C2/C=N\OC)N)CI[2]                                               |  |
| CAS Number       | 951151-97-6[1][2][3]                                                                                  |  |
| Solubility       | DMSO > 112 mg/mL, Water > 1 mg/mL, Ethanol > 4 mg/mL[1]                                               |  |

### **Pharmacodynamics and Mechanism of Action**

**JNJ-38158471** is a highly selective and orally available inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3][4] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By targeting VEGFR-2, **JNJ-38158471** disrupts the signaling cascade that promotes endothelial cell proliferation, migration, and survival.

#### **Kinase Inhibitory Profile**

The inhibitory activity of **JNJ-38158471** has been characterized against a panel of tyrosine kinases, demonstrating significant selectivity for VEGFR-2.



| Target Kinase | IC50 (nM) |
|---------------|-----------|
| VEGFR-2       | 40[3][4]  |
| Ret           | 180[3]    |
| Kit           | 500[3]    |
| VEGFR-1       | >1000[3]  |
| VEGFR-3       | >1000[3]  |

#### **Signaling Pathway**

**JNJ-38158471** exerts its anti-angiogenic effects by blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby inhibiting the activation of downstream signaling pathways crucial for endothelial cell function.



Click to download full resolution via product page

Figure 1: Simplified VEGFR-2 signaling pathway and the inhibitory action of JNJ-38158471.

#### **Preclinical Pharmacokinetics**



Detailed preclinical pharmacokinetic parameters for **JNJ-38158471**, such as Cmax, Tmax, AUC, half-life, and oral bioavailability, are not readily available in the public domain based on the conducted literature search. The compound is described as orally available and well-tolerated in preclinical studies.[2]

## In Vitro and In Vivo Efficacy

The anti-angiogenic and anti-tumor activity of **JNJ-38158471** has been demonstrated in a variety of preclinical models.

In Vitro Studies

| Assay                          | Cell Line | Treatment                   | Key Findings                                                      |
|--------------------------------|-----------|-----------------------------|-------------------------------------------------------------------|
| VEGFR-2<br>Autophosphorylation | HUVEC     | 1-500 nM JNJ-<br>38158471   | Inhibition of VEGF-<br>stimulated VEGFR-2<br>autophosphorylation. |
| Endothelial Cell<br>Migration  | HUVEC     | 50-1000 nM JNJ-<br>38158471 | Significant inhibition of VEGF-dependent HUVEC migration.         |

**In Vivo Studies** 

| Model                            | Dosing Regimen                    | Key Findings                                           |
|----------------------------------|-----------------------------------|--------------------------------------------------------|
| Mouse Corneal Neovascularization | 10 or 100 mg/kg, p.o., once daily | Inhibition of VEGF-induced corneal neovascularization. |
| A431 Human Tumor Xenograft       | 10-200 mg/kg, p.o.                | Dose-dependent inhibition of tumor growth.             |
| HCT116 Human Tumor<br>Xenograft  | 10-200 mg/kg, p.o.                | Dose-dependent inhibition of tumor growth.             |
| APC min-Mouse Model              | Not specified                     | Inhibition of polyp formation.                         |

## **Experimental Protocols**



Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of **JNJ-38158471**.

### **HUVEC Migration Assay (Boyden Chamber)**

This assay assesses the ability of a compound to inhibit the migration of human umbilical vein endothelial cells (HUVECs) towards a chemoattractant, such as VEGF.





Click to download full resolution via product page

**Figure 2:** Generalized workflow for a HUVEC migration assay.

Methodology:



- Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.
- Serum Starvation: Prior to the assay, cells are typically serum-starved to reduce basal migration.
- Chamber Preparation: A Boyden chamber apparatus, consisting of an upper and lower well separated by a porous membrane, is used.
- Chemoattractant Addition: A solution containing a chemoattractant (e.g., VEGF) is added to the lower chamber.
- Cell Seeding: A suspension of HUVECs, pre-incubated with various concentrations of JNJ-38158471 or a vehicle control, is added to the upper chamber.
- Incubation: The chamber is incubated for a defined period to allow for cell migration through the pores of the membrane towards the chemoattractant.
- Fixation and Staining: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained (e.g., with crystal violet).
- Quantification: The number of migrated cells is quantified by microscopy.

#### **Tumor Xenograft Model**

This in vivo model evaluates the anti-tumor efficacy of a compound in an animal model bearing human tumors.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on pharmacokinetics and tissue distribution of single dose oral tryptanthrin in Kunming mice by validated reversed-phase high-performance liquid chromatography with ultraviolet detection PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-38158471: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1255802#jnj-38158471-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com